molecular formula C21H32ClN3O B13745744 Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride CAS No. 34969-15-8

Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride

Katalognummer: B13745744
CAS-Nummer: 34969-15-8
Molekulargewicht: 377.9 g/mol
InChI-Schlüssel: PZDZUUIOWHQVNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride involves several steps. The synthetic routes typically include the reaction of benzamide derivatives with ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

34969-15-8

Molekularformel

C21H32ClN3O

Molekulargewicht

377.9 g/mol

IUPAC-Name

N-[2-[1-adamantyl(ethyl)amino]ethyl]-4-aminobenzamide;hydrochloride

InChI

InChI=1S/C21H31N3O.ClH/c1-2-24(8-7-23-20(25)18-3-5-19(22)6-4-18)21-12-15-9-16(13-21)11-17(10-15)14-21;/h3-6,15-17H,2,7-14,22H2,1H3,(H,23,25);1H

InChI-Schlüssel

PZDZUUIOWHQVNB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCNC(=O)C1=CC=C(C=C1)N)C23CC4CC(C2)CC(C4)C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.